(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-ol
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Overview
Description
Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a hydroxytetrahydro-2H-pyran-3-yl carbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate typically involves the protection of hydroxyl groups and the formation of carbamate esters. One common method includes the reaction of (3R,4R)-4-hydroxytetrahydro-2H-pyran-3-ylamine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbamate group can produce amines .
Scientific Research Applications
Tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride: Similar in structure but with a pyrrolidine ring instead of a tetrahydropyran ring.
Tert-butyl carbamate: Lacks the hydroxytetrahydro-2H-pyran-3-yl group and is simpler in structure.
Uniqueness
The presence of both the tert-butyl and hydroxytetrahydro-2H-pyran-3-yl groups allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H19NO4 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxyoxan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
FSSQTAOGGBWNKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1O |
Origin of Product |
United States |
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